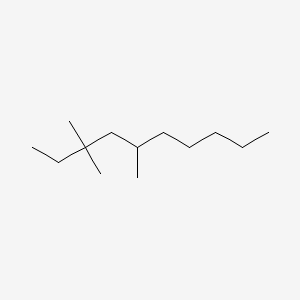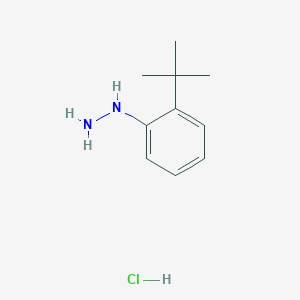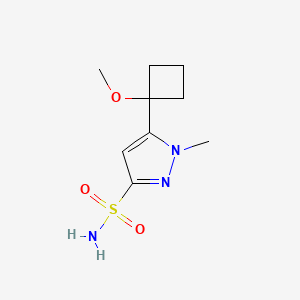
5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxycyclobutyl group attached to the pyrazole ring, along with a sulfonamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Methoxycyclobutyl Intermediate: The synthesis begins with the preparation of the methoxycyclobutyl intermediate. This can be achieved through the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form 1-methoxycyclobutanol.
Formation of the Pyrazole Ring: The next step involves the formation of the pyrazole ring. This can be accomplished by reacting 1-methoxycyclobutanol with hydrazine hydrate and an appropriate aldehyde or ketone under reflux conditions to form the pyrazole ring.
Introduction of the Sulfonamide Group: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the pyrazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxycyclobutyl group may enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1-Methoxycyclobutyl)-1H-pyrazole-3-sulfonamide: A closely related compound with similar structural features.
1-Methyl-1H-pyrazole-3-sulfonamide: Lacks the methoxycyclobutyl group but retains the pyrazole and sulfonamide functionalities.
5-(Cyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide: Similar structure but without the methoxy group.
Uniqueness
5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide is unique due to the presence of the methoxycyclobutyl group, which may confer specific biological activities and chemical properties not observed in similar compounds. This structural feature can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C9H15N3O3S |
|---|---|
Poids moléculaire |
245.30 g/mol |
Nom IUPAC |
5-(1-methoxycyclobutyl)-1-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C9H15N3O3S/c1-12-7(9(15-2)4-3-5-9)6-8(11-12)16(10,13)14/h6H,3-5H2,1-2H3,(H2,10,13,14) |
Clé InChI |
YQKSCKKSWRILHT-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)S(=O)(=O)N)C2(CCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


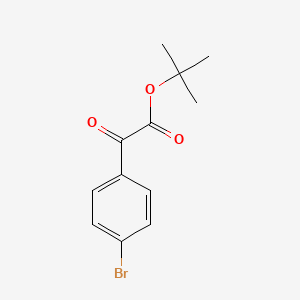
![Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-](/img/structure/B12956993.png)
![2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B12956994.png)
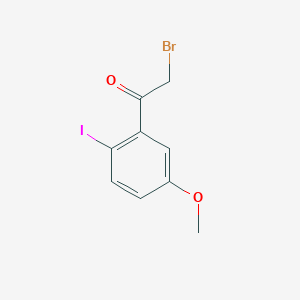
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B12957003.png)
![1',4-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B12957009.png)


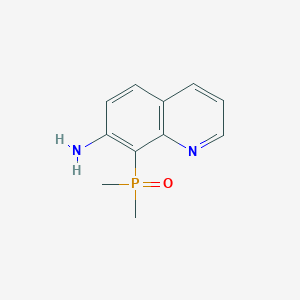

![3-Thiabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12957057.png)
